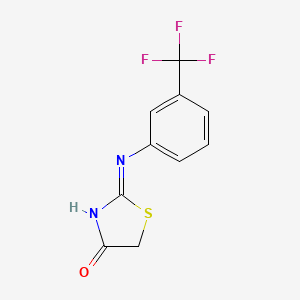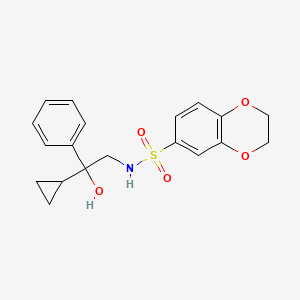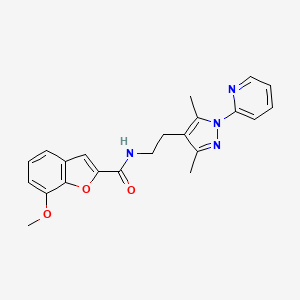![molecular formula C9H14O3 B2956534 1,4-Dioxaspiro[5.5]undecan-9-one CAS No. 362706-72-7](/img/structure/B2956534.png)
1,4-Dioxaspiro[5.5]undecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[55]undecan-9-one is a spirocyclic compound characterized by a unique structure where a dioxane ring is fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[5.5]undecan-9-one typically involves the reaction of a suitable dioxane derivative with a cyclohexanone derivative under acidic or basic conditions. One common method involves the use of a dioxane ring precursor and a cyclohexanone derivative in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the spiro center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Dioxaspiro[5.5]undecan-9-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxaspiro[5.5]undecan-9-one: Similar structure but with different ring fusion, leading to distinct chemical properties.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains nitrogen atoms in the spirocyclic structure, offering different reactivity and biological activity.
1,3-Dithiaspiro[5.5]undecan-9-one: Sulfur-containing analog with unique chemical behavior.
Uniqueness
1,4-Dioxaspiro[5.5]undecan-9-one is unique due to its specific dioxane-cyclohexane fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
1,4-dioxaspiro[5.5]undecan-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-1-3-9(4-2-8)7-11-5-6-12-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDWFLIWXAPIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)


![1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2956462.png)

![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)





